

1-Bromo-2-((methylsulfonyl)methyl)benzene molecular weight

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Compound of Interest

Compound Name: 1-Bromo-2-
((methylsulfonyl)methyl)benzene

Cat. No.: B2908894

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An In-Depth Technical Guide to **1-Bromo-2-((methylsulfonyl)methyl)benzene**: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

1-Bromo-2-((methylsulfonyl)methyl)benzene is a versatile bifunctional organic molecule that serves as a valuable building block for medicinal chemists and drug development professionals. Its structure, featuring an ortho-disubstituted aromatic ring with a reactive bromine atom and a metabolically stable methylsulfonyl moiety, offers a unique combination of properties for constructing complex molecular architectures. The bromine atom acts as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the methylsulfonyl group can function as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, it explores the strategic application of this molecule in modern drug discovery programs, grounded in established principles of medicinal chemistry.

Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. **1-Bromo-2-((methylsulfonyl)methyl)benzene** is a crystalline solid at room temperature, and its key physicochemical data are summarized below.

Table 1: Physicochemical Properties of **1-Bromo-2-((methylsulfonyl)methyl)benzene**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ BrO ₂ S	[1] [2]
Molecular Weight	249.12 g/mol	[1] [2]
CAS Number	25195-52-2	[1] [2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	90-93 °C	[2]
Canonical SMILES	CS(=O) (=O)CC1=CC=CC=C1Br	[1]
InChIKey	BULUABWJXGYTEX- UHFFFAOYSA-N	[1]
Storage Conditions	Sealed in dry, Room Temperature	[2]

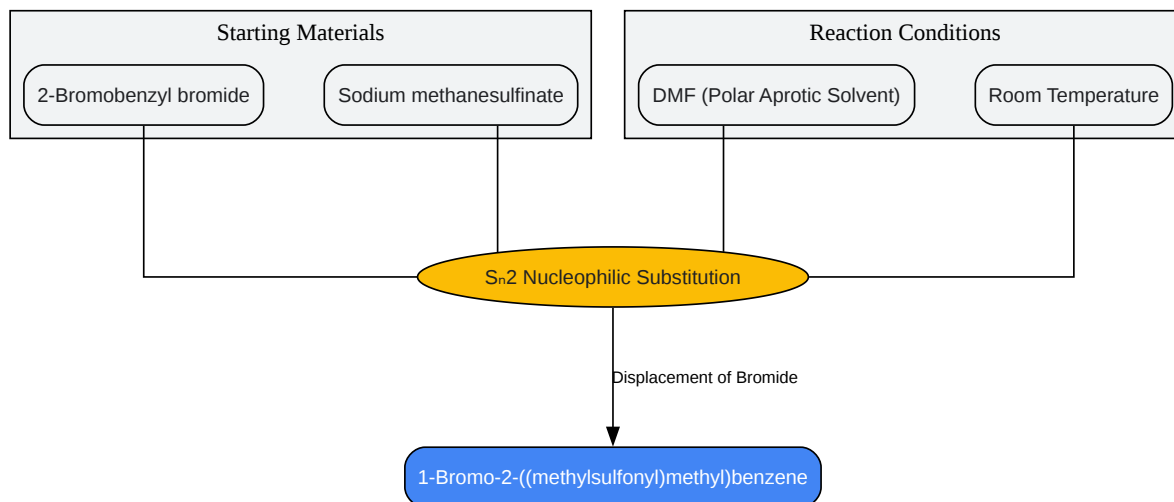
The molecule's structure is defined by two key functional groups whose interplay dictates its chemical behavior. The bromine atom on the benzene ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents. The methylsulfonylmethyl group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Unlike a sulfoxide, the sulfone is generally resistant to oxidation, rendering it metabolically robust—a highly desirable feature in drug candidates.

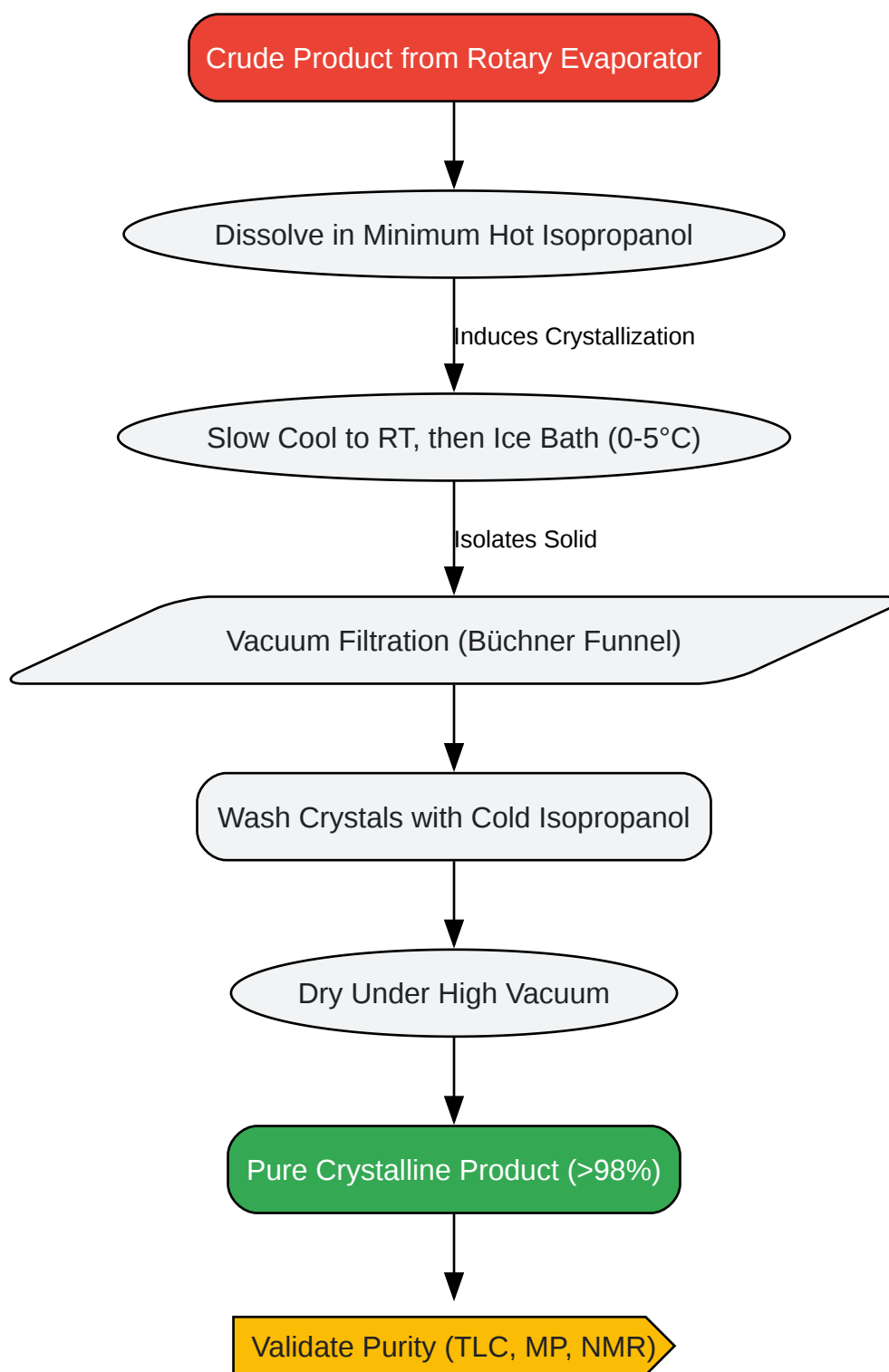
Synthesis and Mechanistic Rationale

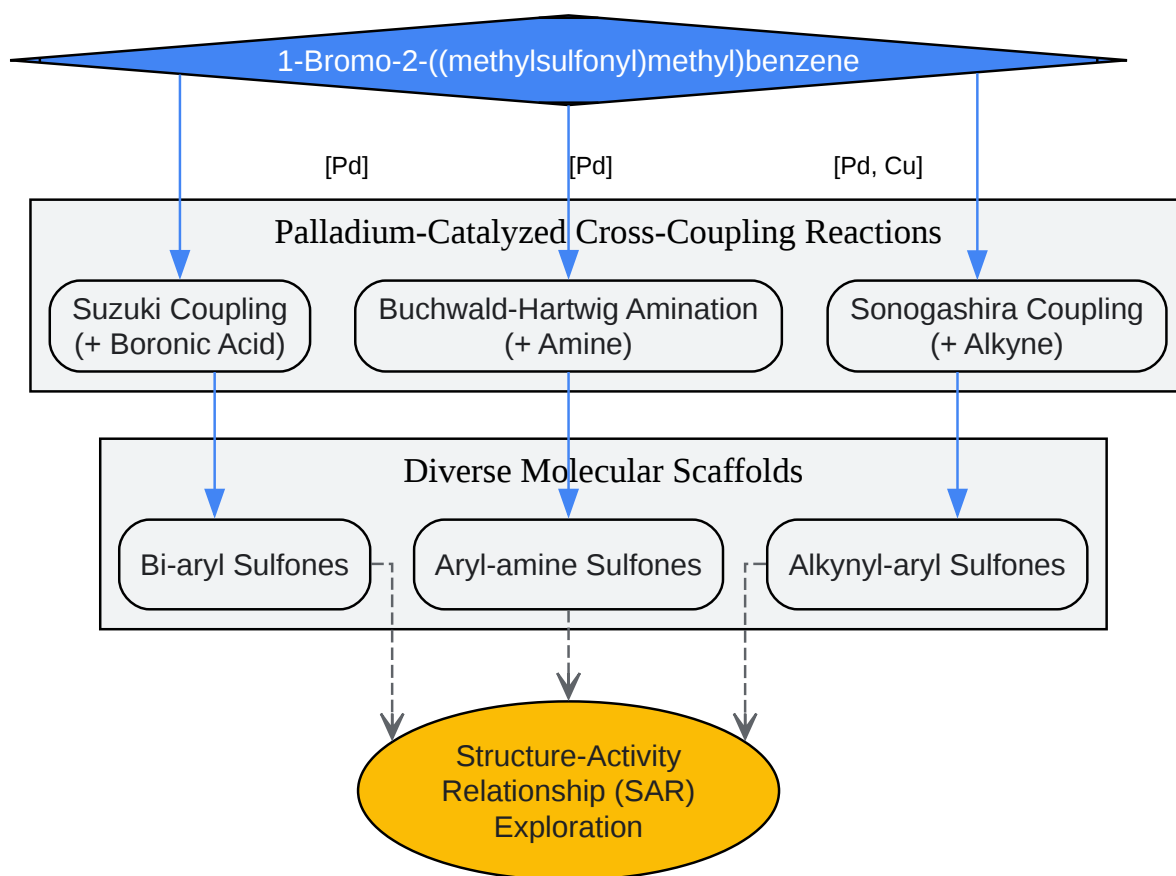
The synthesis of **1-Bromo-2-((methylsulfonyl)methyl)benzene** can be efficiently achieved via a nucleophilic substitution (S_N2) reaction. This approach is chosen for its reliability, high yield, and the commercial availability of the starting materials.

Synthetic Workflow

The selected pathway involves the reaction of 2-bromobenzyl bromide with sodium methanesulfinate. The methanesulfinate anion acts as a soft nucleophile, attacking the benzylic carbon and displacing the bromide leaving group.







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